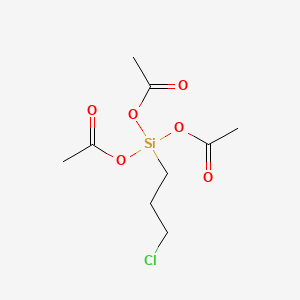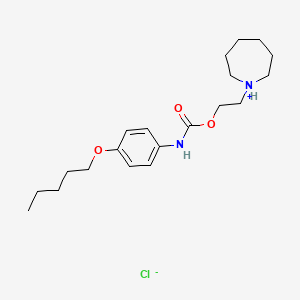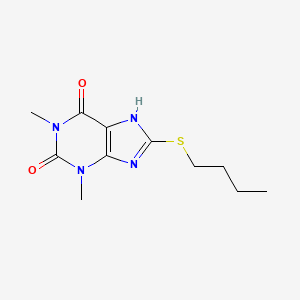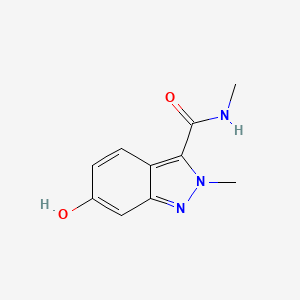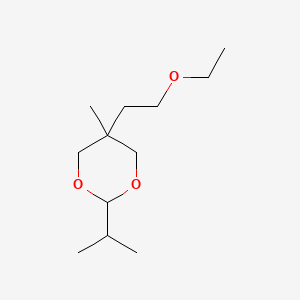
cis-5-(2-Ethoxyethyl)-2-isopropyl-5-methyl-1,3-dioxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Ethoxyethyl)-5-methyl-2-propan-2-yl-1,3-dioxane is an organic compound that belongs to the class of dioxanes. Dioxanes are a group of heterocyclic organic compounds characterized by a six-membered ring containing two oxygen atoms. This particular compound is notable for its unique structure, which includes an ethoxyethyl group, a methyl group, and a propan-2-yl group attached to the dioxane ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-ethoxyethyl)-5-methyl-2-propan-2-yl-1,3-dioxane typically involves the reaction of ethylene glycol derivatives with appropriate alkylating agents. One common method is the reaction of 2-ethoxyethanol with acetone in the presence of an acid catalyst to form the dioxane ring. The reaction conditions usually involve heating the reactants under reflux and using a strong acid such as sulfuric acid or hydrochloric acid as the catalyst.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are mixed and heated in a controlled environment. The use of automated systems ensures consistent quality and yield. The reaction mixture is then purified through distillation or recrystallization to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-(2-Ethoxyethyl)-5-methyl-2-propan-2-yl-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The ethoxyethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted dioxanes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-(2-Ethoxyethyl)-5-methyl-2-propan-2-yl-1,3-dioxane has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Used in the production of polymers and as a stabilizer in certain chemical formulations.
Wirkmechanismus
The mechanism of action of 5-(2-ethoxyethyl)-5-methyl-2-propan-2-yl-1,3-dioxane involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Ethoxyethanol: A related compound with similar solvent properties.
2-Butoxyethanol: Another glycol ether with similar chemical behavior.
Ethylene glycol: A simpler glycol ether used in various industrial applications.
Uniqueness
5-(2-Ethoxyethyl)-5-methyl-2-propan-2-yl-1,3-dioxane is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its ability to form stable complexes and its reactivity in various chemical reactions make it a valuable compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
22644-79-7 |
|---|---|
Molekularformel |
C12H24O3 |
Molekulargewicht |
216.32 g/mol |
IUPAC-Name |
5-(2-ethoxyethyl)-5-methyl-2-propan-2-yl-1,3-dioxane |
InChI |
InChI=1S/C12H24O3/c1-5-13-7-6-12(4)8-14-11(10(2)3)15-9-12/h10-11H,5-9H2,1-4H3 |
InChI-Schlüssel |
UUBPWYVITMKKCM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCCC1(COC(OC1)C(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(2Z)-2-[(E)-3-[3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonic acid](/img/structure/B13754461.png)

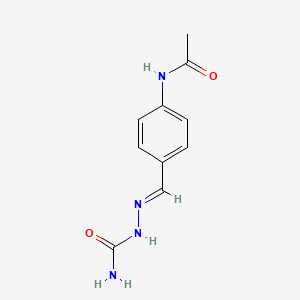



![2-(chloromethyl)-2-[(1E,3E)-4-(4-nitrophenyl)buta-1,3-dienyl]-1,3-dioxolane](/img/structure/B13754505.png)

![4-[(2,6-Dichloro-4-nitrophenyl)azo]-N-(4-nitrophenyl)aniline](/img/structure/B13754510.png)

